molecular formula C12H17BrO B13702424 2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene

2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene

Cat. No.: B13702424
M. Wt: 257.17 g/mol
InChI Key: FVBWZOGNIOHGEC-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which also contains tert-butoxy and dimethyl substituents. The unique structure of this compound makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene typically involves the bromination of 5-(tert-butoxy)-1,3-dimethylbenzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form different functional groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify other substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The bromine atom and tert-butoxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved may include nucleophilic substitution, oxidation, and reduction, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(tert-butoxy)pyridine
  • 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine

Uniqueness

2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both tert-butoxy and dimethyl groups, along with the bromine atom, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

2-bromo-1,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H17BrO/c1-8-6-10(14-12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3

InChI Key

FVBWZOGNIOHGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(C)(C)C

Origin of Product

United States

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